molecular formula C17H14N2O2 B362040 3-methoxy-N-quinolin-5-ylbenzamide CAS No. 849118-86-1

3-methoxy-N-quinolin-5-ylbenzamide

Cat. No.: B362040
CAS No.: 849118-86-1
M. Wt: 278.3g/mol
InChI Key: LTNZCDTXAQGHJV-UHFFFAOYSA-N
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Description

3-Methoxy-N-quinolin-5-ylbenzamide is a synthetic benzamide derivative characterized by a quinoline moiety attached via an amide linkage to a 3-methoxy-substituted benzoyl group. The compound’s structure combines the planar aromaticity of quinoline, which is frequently exploited in medicinal chemistry for its DNA-intercalating or enzyme-inhibiting properties, with the benzamide scaffold, a common pharmacophore in kinase inhibitors and antimicrobial agents.

Properties

CAS No.

849118-86-1

Molecular Formula

C17H14N2O2

Molecular Weight

278.3g/mol

IUPAC Name

3-methoxy-N-quinolin-5-ylbenzamide

InChI

InChI=1S/C17H14N2O2/c1-21-13-6-2-5-12(11-13)17(20)19-16-9-3-8-15-14(16)7-4-10-18-15/h2-11H,1H3,(H,19,20)

InChI Key

LTNZCDTXAQGHJV-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)C(=O)NC2=CC=CC3=C2C=CC=N3

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=CC=CC3=C2C=CC=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-quinolin-5-ylbenzamide typically involves the reaction of 3-methoxybenzoic acid with quinoline-5-amine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the amide bond. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-quinolin-5-ylbenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The quinoline ring can be reduced to form a dihydroquinoline derivative.

    Substitution: The methoxy group can be substituted with other functional groups like halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.

    Substitution: Reagents like halogens (e.g., bromine) or alkyl halides in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of 3-hydroxy-N-(quinolin-5-yl)benzamide.

    Reduction: Formation of 3-methoxy-N-(dihydroquinolin-5-yl)benzamide.

    Substitution: Formation of 3-substituted-N-(quinolin-5-yl)benzamide derivatives.

Scientific Research Applications

3-methoxy-N-quinolin-5-ylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-methoxy-N-quinolin-5-ylbenzamide involves its interaction with specific molecular targets in biological systems. The quinoline ring can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit certain enzymes involved in cellular processes, contributing to its biological activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-methoxy-N-quinolin-5-ylbenzamide with two classes of related compounds derived from the evidence: triazole-quinoline derivatives () and fluorinated benzamides (). Key structural, synthetic, and functional distinctions are highlighted.

Structural and Functional Differences

Table 1: Structural and Bioactivity Comparison

Compound Name Core Structure Key Substituents Bioactivity/Application References
This compound Benzamide-quinoline 3-methoxy (benzamide), quinolin-5-yl Hypothesized: Kinase inhibition N/A
N-Benzyl-N-[1-(3-quinolyl)-1H-1,2,3-triazol-4-yl]methylamine (4) Triazole-quinoline Triazole, benzylamine, 3-quinolyl Antibacterial (mycaminosyltylonolide derivative)
5-Fluoro-N-(2-methylquinolin-5-yl)-...benzamide () Fluorinated benzamide 5-fluoro, triazolo-pyridine, trifluoropropyl Likely therapeutic (patented)
Key Observations:

Substituent Effects: The 3-methoxy group in the target compound may enhance solubility compared to fluorinated analogs (), which prioritize metabolic stability and target affinity via electronegative fluorine .

Quinoline Positional Isomerism: The quinolin-5-yl group in the target compound contrasts with 3-quinolyl () and 7-quinolyl () derivatives. Positional differences influence steric and electronic interactions with biological targets, such as ATP-binding pockets in kinases or bacterial gyrases.

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